molecular formula C9H17NOS B2357767 [(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol CAS No. 2460740-53-6

[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol

Cat. No.: B2357767
CAS No.: 2460740-53-6
M. Wt: 187.3
InChI Key: LOMOFWMANHWDSP-IUCAKERBSA-N
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Description

The compound “[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol” is a chemical substance with the CAS Number: 2460740-53-6 . Its IUPAC name is ( (4S,8aS)-4-methylhexahydro-1H-pyrrolo [2,1-c] [1,4]oxazin-4-yl)methanethiol . The molecular weight of this compound is 187.31 .

Scientific Research Applications

Magnetic Resonance Studies of Compounds

Compounds similar to “[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol” have been investigated using proton magnetic resonance. The studies focus on configurational and conformational aspects of derivatives of hexahydropyrido oxazines (Cahill & Crabb, 1972).

Anionic Cyclization of Alk-4-ynals

Research on the anionic cyclization of alk-4-ynals with amino alcohols and amino thiols, resulting in bicyclic N,O- and N,S-enaminals, has been conducted. This includes compounds like hexahydropyrrolo oxazines, which are structurally related (Gvozdev, Shavrin, & Nefedov, 2014).

Oxa-Pictet–Spengler Reaction

A novel intermolecular approach to construct 3,4-dihydro-1H-pyrrolo oxazines, using the oxa-Pictet–Spengler reaction, has been reported. This method is significant for creating compounds with carbon-carbon and carbon-oxygen bond formations (Reddy, Burra, Singarapu, & Grée, 2016).

Catalytic Hydrogenation Studies

Studies on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates have been conducted. These studies provide insights into the dynamic mixture of enamines and tetrahydro-2-furanamines formed under specific conditions, which are pertinent to related compounds (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Alkaloids from Actinomycete

Alkaloids isolated from the actinomycete Jishengella endophytica include compounds structurally similar to the given chemical. These compounds have shown activity against influenza A virus H1N1, demonstrating their potential in medical applications (Wang, Kong, Wei, Wang, Wang, Hong, & Zhu, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

Properties

IUPAC Name

[(4S,8aS)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-9(7-12)6-11-5-8-3-2-4-10(8)9/h8,12H,2-7H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMOFWMANHWDSP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COC[C@H]2N1CCC2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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